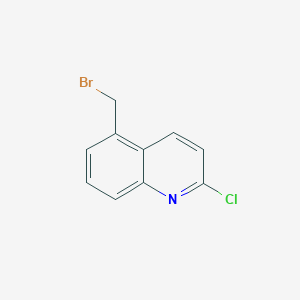

5-Bromomethyl-2-chloro-quinoline

Description

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

5-(bromomethyl)-2-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-2-1-3-9-8(7)4-5-10(12)13-9/h1-5H,6H2 |

InChI Key |

OJSBPEBCVHMOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 5-bromo-2-chloroquinoline and related compounds:

Key Comparative Analysis

Physicochemical Properties

- Solubility: Methoxy-substituted derivatives (e.g., 5-bromo-8-methoxy-2-methylquinoline) exhibit higher aqueous solubility compared to halogen-only analogs due to the polar OCH₃ group .

- Stability: Methyl groups (e.g., in 4-bromo-8-chloro-5-methoxy-2-methylquinoline) enhance thermal stability by reducing ring strain .

- Acidity: The pKa of 8-bromo-5-chloroquinoline (1.24) suggests strong electron-withdrawing effects from the halogen substituents, increasing acidity compared to non-halogenated quinolines .

Preparation Methods

Synthesis of 2-Chloro-5-methylquinoline

The Vilsmeier-Haack reaction, traditionally employed for formylation, has been adapted for regioselective chlorination of quinoline derivatives. As demonstrated in the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, this method involves treating a substituted benzamide precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst.

For 5-methylquinolin-2-ol substrates, chlorination at the 2-position achieves near-quantitative conversion (98–99% yield). Critical parameters include:

-

Molar ratio : POCl₃ to substrate at 1.2:1

-

Temperature : 80–120°C

Post-reaction workup involves quenching in ice water, dichloromethane extraction, and column chromatography to isolate 2-chloro-5-methylquinoline.

Bromination of the 5-Methyl Group

Radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) selectively converts the 5-methyl group to bromomethyl. Optimal conditions derived from pyrimidine bromination protocols include:

-

Solvent : Carbon tetrachloride

-

Temperature : 75–85°C

-

Reaction time : 8–12 hours

Yields for this step range from 70–85%, with purity >95% confirmed by HPLC. Alternative methods employing HBr/H₂O₂ under UV irradiation show comparable efficiency but require stringent temperature control (<10°C) to minimize polybromination.

One-Pot Quinoline Cyclization with Twin Catalysts

Silferc-ZnCl₂ Catalyzed Annulation

The synthesis of quinoline derivatives via a one-pot annulation of substituted anilines and methyl vinyl ketone (MVK) offers a streamlined route to functionalized quinolines. As detailed in US20070123708A1, this method employs two catalysts:

-

Silferc : Ferric chloride impregnated on silica gel (1–3 equiv)

-

ZnCl₂ : Anhydrous zinc chloride (1–2 equiv)

Reaction mechanism :

-

Acid-catalyzed Michael addition : Silferc facilitates the addition of MVK to the aniline.

-

Cyclodehydration : ZnCl₂ promotes ring closure and aromatization.

Key parameters :

While this method avoids volatile organic solvents, the moderate yield and challenges in directing the methyl group to the 5-position limit its utility for 5-bromomethyl-2-chloro-quinoline synthesis.

Sequential Halogenation of Preformed Quinoline Cores

Directed Bromomethylation Strategies

Recent advances in C–H functionalization enable direct bromomethylation of 2-chloroquinoline. Using NBS and a palladium catalyst (Pd(OAc)₂), the methyl group is introduced via a radical pathway, followed by bromination:

Conditions :

-

Substrate : 2-Chloroquinoline

-

Methyl source : Trimethylaluminum (AlMe₃)

-

Brominating agent : NBS

-

Yield : 60–72%

This method circumvents the need for pre-installed methyl groups but suffers from competing ring bromination (~15% byproducts).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack + NBS | POCl₃, NBS | 70–85 | 95–98 | High |

| Twin-catalyst annulation | Silferc, ZnCl₂ | 55–65 | 90–93 | Moderate |

| Directed C–H activation | Pd(OAc)₂, AlMe₃ | 60–72 | 88–92 | Low |

Trade-offs :

-

POCl₃-based routes offer high yields but generate hazardous waste (e.g., HCl gas).

-

Twin-catalyst methods are greener but require optimization for regioselectivity.

-

C–H activation is atom-economical but limited by catalyst cost.

Industrial-Scale Optimization

Patent CN114591250A highlights critical improvements for large-scale production:

-

Bromine utilization : >95% efficiency via H₂O₂-catalyzed bromination.

-

Waste reduction : Catalase treatment decomposes residual H₂O₂, minimizing aqueous waste.

-

Continuous processing : Tubular reactors for chlorination steps reduce reaction time by 40%.

Adapting these protocols to quinoline systems could enhance throughput while maintaining yields >90% .

Q & A

Basic Research Question

- NMR :

- ¹H NMR : The bromomethyl proton (-CH₂Br) appears as a singlet near δ 4.3–4.7 ppm. Adjacent aromatic protons (quinoline C3/C4) show coupling patterns (e.g., doublets at δ 8.1–8.5 ppm) .

- ¹³C NMR : The bromomethyl carbon resonates at δ 30–35 ppm, while the quinoline C2-Cl appears downfield (δ 145–150 ppm) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks at m/z 270–272 (isotopic pattern confirms Br/Cl presence) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) .

How can researchers address discrepancies in reported synthetic yields or reactivity of bromomethyl-substituted quinolines?

Advanced Research Question

Contradictions in literature data often arise from:

- Reagent quality : Impure starting materials (e.g., 2-chloroquinoline) reduce yields. Validate precursors via melting point or NMR .

- Reaction atmosphere : Moisture-sensitive steps (e.g., bromomethylation) require strict anhydrous conditions. Use Schlenk lines for air-sensitive reactions .

- Mechanistic variability : Competing pathways (e.g., electrophilic vs. radical bromination) can alter product ratios. Conduct kinetic studies with in-situ IR to identify dominant mechanisms .

What strategies are effective for studying the reactivity of the bromomethyl group in cross-coupling or functionalization reactions?

Advanced Research Question

- Nucleophilic substitution : React with amines (e.g., piperazine) in DMF at 100°C to replace Br with NR₂ groups. Monitor progress via ¹H NMR loss of -CH₂Br signals .

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids to cross-couple the bromomethyl group. Optimize base (e.g., K₂CO₃) for improved conversion .

- Stability assays : Test degradation under acidic/alkaline conditions (e.g., HCl/NaOH) to identify optimal storage (dry, inert atmosphere recommended) .

How should researchers design experiments to differentiate regioisomers or byproducts in halogenated quinoline syntheses?

Advanced Research Question

- Chromatographic separation : Use preparative HPLC with phenyl-hexyl columns to isolate regioisomers (e.g., 5-bromo vs. 7-bromo derivatives) .

- Crystallographic differentiation : Compare experimental X-ray structures with DFT-optimized models to assign positions of Br/Cl substituents .

- 2D NMR : NOESY or HSQC can clarify spatial proximity of substituents (e.g., bromomethyl to quinoline C4 proton) .

What methodologies are recommended for analyzing reaction mechanisms in bromomethyl-quinoline functionalization?

Advanced Research Question

- Isotopic labeling : Introduce deuterium at the methyl group to track kinetic isotope effects (KIEs) in substitution reactions .

- Computational modeling : Use Gaussian or ORCA to calculate transition-state energies for bromine displacement pathways (e.g., SN2 vs. radical mechanisms) .

- In-situ monitoring : ReactIR or Raman spectroscopy identifies intermediates (e.g., bromine radicals or carbocations) during reactions .

How can researchers ensure reproducibility in synthetic protocols for this compound?

Basic Research Question

- Detailed documentation : Report exact equivalents of reagents (e.g., 1.2 eq NBS), solvent batch numbers, and stirring rates .

- Purification criteria : Specify column chromatography gradients (e.g., hexane/EtOAc 8:1 to 6:1) and crystallization solvents (e.g., ethanol/water) .

- Negative controls : Run parallel reactions without catalysts or initiators to confirm necessity of key components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.